molecular formula C21H23N3O6S B14106571 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

Cat. No.: B14106571
M. Wt: 445.5 g/mol
InChI Key: AFXWCLXKUHFVOV-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the methoxyethyl, trimethoxyphenyl, and sulfanylidene groups through various organic reactions such as alkylation, acylation, and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their biological activity.

    Quinazolines: Compounds with a quinazoline core are often studied for their potential therapeutic applications.

    Trimethoxyphenyl Derivatives: These compounds are known for their use in medicinal chemistry due to their ability to interact with biological targets.

Uniqueness

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl, trimethoxyphenyl, and sulfanylidene groups enhances its potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31)

InChI Key

AFXWCLXKUHFVOV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S

Origin of Product

United States

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